Lower Lipophilicity and Higher Polar Surface Area Versus the Non-Carboxamide Parent Heterocycle
Replacing the hydrogen at the 5-position of 4,6-dichloro-2-methylpyrimidine with a carboxamide group reduces calculated LogP from approximately 2.09 to 1.19 while increasing TPSA from 25.78 Ų to 68.87 Ų [1]. This shifts the compound from a relatively lipophilic heterocycle toward a more polar, hydrogen-bond-capable intermediate that better satisfies the Rule-of-Five TPSA threshold (<140 Ų) for oral bioavailability and exhibits different solubility behavior in aqueous versus organic phases .
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.19; TPSA = 68.87 Ų; H-donors = 1; H-acceptors = 3 |
| Comparator Or Baseline | 4,6-Dichloro-2-methylpyrimidine (CAS 1780-26-3): LogP ≈ 2.09; TPSA = 25.78 Ų; H-donors = 0; H-acceptors = 2 |
| Quantified Difference | LogP reduced by ~0.90 units (≈43% decrease); TPSA increased by 43.09 Ų (≈167% increase); net gain of one hydrogen-bond donor |
| Conditions | Predicted values from computational models (XLogP3 or similar) as reported on vendor technical datasheets and ChemSRC [1]. |
Why This Matters
This quantifiable shift in polarity and hydrogen-bonding capacity directly impacts the compound’s suitability for medicinal chemistry campaigns where fine-tuning of solubility, permeability, and target engagement is required.
- [1] ACME Chemical. 4,6-Dichloro-2-methylpyrimidine (CAS 1780-26-3) product page. LogP 2.09180; PSA 25.78. Retrieved 2026-05-06. View Source
